molecular formula C10H14N2O2 B1610286 N-tert-Butyl-2-nitroaniline CAS No. 28458-45-9

N-tert-Butyl-2-nitroaniline

Cat. No.: B1610286
CAS No.: 28458-45-9
M. Wt: 194.23 g/mol
InChI Key: HIGVOOQGROZGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-2-nitroaniline: is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and a tert-butyl group (-C(CH3)3) attached to an aniline ring

Mechanism of Action

Target of Action

N-tert-Butyl-2-nitroaniline is a nitrosoamine derivative . Nitrosoamines are known to interact with a variety of biological targets, including proteins and nucleic acids.

Mode of Action

It is known that nitrosoamines can undergo a variety of reactions, including nitrosation, which involves the transfer of a nitroso group to another molecule . This can result in the modification of the target molecule and potentially alter its function.

Biochemical Pathways

Nitrosoamines are known to be involved in the formation of n-nitroso compounds, which can have various effects on cellular processes .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (19423 g/mol) , may influence its pharmacokinetic behavior.

Result of Action

Nitrosoamines and their derivatives can have various biological effects, depending on their specific targets and the nature of their interactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its reactivity with other molecules . Additionally, the presence of other chemicals in the environment can influence the compound’s action, as they may compete with or facilitate its interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of Aryl Amines: One common method for preparing N-tert-Butyl-2-nitroaniline involves the oxidation of aryl amines.

    Nitration of Anilines: Another approach is the nitration of anilines using nitrating agents such as tert-butyl nitrite (TBN).

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes, where aniline derivatives are treated with nitrating agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted anilines with different functional groups.

Scientific Research Applications

Chemistry: N-tert-Butyl-2-nitroaniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It can be used in the design and synthesis of new drugs with improved efficacy and reduced side effects .

Industry: this compound finds applications in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for use in various industrial processes .

Comparison with Similar Compounds

Uniqueness: N-tert-Butyl-2-nitroaniline is unique due to the presence of both the nitro and tert-butyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

N-tert-butyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)11-8-6-4-5-7-9(8)12(13)14/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGVOOQGROZGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445003
Record name N-tert-Butyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28458-45-9
Record name N-tert-Butyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-fluoro-2-nitro-benzene (1 g, 7.1 mmol) in dimethylformamide (15 mL) was added tert-butyl amine (0.82 mL, 7.81 mmol) at room temperature, and the reaction mixture stirred for 12 hours at room temperature under nitrogen. Upon completion, the reaction mixture was poured into a saturated aqueous solution of sodium chloride (50 mL) and extracted with ethyl acetate (50 mL). The organic layer was dried over anhydrous sodium sulfate, concentrated in vacuo, and the residue was purified via flash column chromatography (silica, 1% ethyl acetate in hexane) to give tert-butyl-(2-nitrophenyl)-amine as an orange oil. MS (ES) m/z 195.2
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-Butyl-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
N-tert-Butyl-2-nitroaniline
Reactant of Route 3
Reactant of Route 3
N-tert-Butyl-2-nitroaniline
Reactant of Route 4
Reactant of Route 4
N-tert-Butyl-2-nitroaniline
Reactant of Route 5
Reactant of Route 5
N-tert-Butyl-2-nitroaniline
Reactant of Route 6
Reactant of Route 6
N-tert-Butyl-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.